Sodium 2-(3-methoxypyridin-2-yl)acetate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

sodium;2-(3-methoxypyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.Na/c1-12-7-3-2-4-9-6(7)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOENHXWGMFUBBY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Sodium 2-(3-methoxypyridin-2-yl)acetate: Properties and Potential for Drug Discovery

This guide provides a comprehensive technical overview of Sodium 2-(3-methoxypyridin-2-yl)acetate, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document synthesizes its chemical properties, a proposed synthetic route, spectral characterization, and discusses its potential as a valuable building block in the design of novel therapeutic agents. The pyridine scaffold is a well-established pharmacophore in numerous FDA-approved drugs, valued for its ability to enhance solubility, metabolic stability, and bioactivity. This guide aims to provide a foundational understanding of this specific derivative for its strategic use in research and development.

Chemical Identity and Physicochemical Properties

This compound is the sodium salt of 2-(3-methoxypyridin-2-yl)acetic acid. The presence of the pyridine ring, a methoxy group, and a carboxylate salt function imparts a unique combination of polarity, hydrogen bonding capability, and potential for coordination with biological targets.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1643136-45-1 | ChemUniverse |

| Molecular Formula | C₈H₈NNaO₃ | ChemUniverse |

| Molecular Weight | 189.14 g/mol | ChemUniverse |

| Appearance | Expected to be a solid | General knowledge |

| Storage | Room temperature |

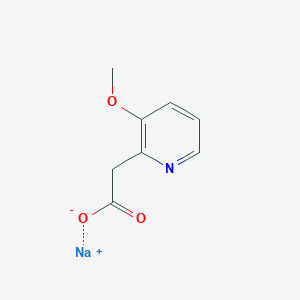

Chemical Structure:

Caption: Chemical structure of this compound.

Proposed Synthesis Workflow

A plausible synthetic route to this compound involves the preparation of the parent carboxylic acid, (3-methoxypyridin-2-yl)acetic acid, followed by neutralization with a sodium base. The synthesis of the parent acid can be approached through various established methods for α-arylation of acetic acid derivatives. The following protocol is a proposed, logical pathway based on common organic synthesis techniques.

Diagram: Proposed Synthesis of this compound

Caption: A proposed two-step synthesis workflow for this compound.

Step-by-Step Proposed Protocol:

Part A: Synthesis of (3-Methoxypyridin-2-yl)acetic acid

-

Enolate Formation: To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise to form lithium diisopropylamide (LDA).

-

Deprotonation: Add ethyl acetate dropwise to the LDA solution at -78 °C to generate the corresponding enolate.

-

Cross-Coupling: Introduce a solution of 2-chloro-3-methoxypyridine in anhydrous THF to the enolate solution. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude ethyl 2-(3-methoxypyridin-2-yl)acetate can be purified by column chromatography.

-

Saponification: Dissolve the purified ester in a mixture of ethanol and water. Add a stoichiometric amount of sodium hydroxide or lithium hydroxide and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Isolation of the Acid: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5. The parent acid may precipitate or can be extracted with an organic solvent. The solvent is then removed under reduced pressure to yield (3-methoxypyridin-2-yl)acetic acid.

Part B: Formation of this compound

-

Neutralization: Dissolve the (3-methoxypyridin-2-yl)acetic acid in a suitable solvent such as ethanol.

-

Salt Formation: Add one equivalent of a sodium base, such as sodium hydroxide or sodium bicarbonate, portion-wise with stirring.

-

Isolation: The sodium salt may precipitate from the solution. If not, the solvent can be removed under reduced pressure to yield the final product, this compound. The product should be dried under vacuum to remove any residual solvent.

Spectral Characterization (Predicted)

Table 2: Predicted Mass Spectrometry Data for the Parent Acid

| Adduct | m/z |

| [M+H]⁺ | 168.06552 |

| [M+Na]⁺ | 190.04746 |

| [M-H]⁻ | 166.05096 |

Note: These are predicted values for the parent acid, not the sodium salt.

Predicted ¹H and ¹³C NMR Spectroscopy

The NMR spectra of this compound would be expected to show characteristic signals for the methoxy group, the pyridine ring protons, and the α-protons of the acetate group. The chemical shifts will be influenced by the electron-withdrawing nature of the pyridine nitrogen and the electron-donating effect of the methoxy group.

Infrared (IR) Spectroscopy

The IR spectrum is expected to display key absorption bands corresponding to its functional groups.

Table 3: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (carboxylate) | 1610-1550 (asymmetric stretch) and 1420-1300 (symmetric stretch) |

| C-O (methoxy) | 1250-1000 (stretch) |

| C=N, C=C (pyridine ring) | 1600-1450 (stretches) |

| Ar-H (stretch) | 3100-3000 |

| C-H (aliphatic) | 3000-2850 |

Solubility and Stability

Solubility Profile

Based on the properties of similar sodium carboxylate salts, this compound is expected to be soluble in polar protic solvents like water and to a lesser extent in alcohols such as ethanol and methanol. Its solubility in non-polar organic solvents is likely to be low. For drug development purposes, solubility in aqueous buffers and co-solvent systems would need to be experimentally determined.

Stability Considerations

Sodium carboxylates are generally stable compounds. However, the stability of this compound should be assessed under various conditions:

-

pH: In acidic conditions, it will be protonated to form the less water-soluble parent carboxylic acid.

-

Temperature: Thermal stability should be evaluated using techniques like thermogravimetric analysis (TGA).

-

Light: As with many organic molecules, exposure to UV light over extended periods could potentially lead to degradation.

Potential Applications in Drug Discovery and Development

Pyridine derivatives are integral to a vast number of pharmaceuticals due to their versatile chemical properties and biological activities. They are found in drugs for a wide range of conditions, including cancer, hypertension, and infectious diseases. The subject molecule, this compound, serves as a valuable scaffold or intermediate for the synthesis of more complex molecules.

Diagram: Role in Medicinal Chemistry

Caption: Structural features of this compound and their relevance to potential therapeutic applications.

The methoxy substituent can influence the electronic properties of the pyridine ring and provide a handle for further chemical modification. The acetate moiety can act as a linker to connect to other pharmacophores or be part of a pro-drug strategy to improve pharmacokinetic properties. Given the prevalence of the methoxypyridine scaffold in kinase inhibitors and other targeted therapies, this compound represents a promising starting point for library synthesis and lead optimization campaigns.

Conclusion

This compound is a pyridine derivative with significant potential as a building block in medicinal chemistry. This guide has provided a comprehensive overview of its known properties, a proposed synthetic pathway, and its potential applications. While further experimental validation of its physicochemical and pharmacological properties is required, the information presented here serves as a valuable resource for researchers and drug development professionals looking to incorporate this and related scaffolds into their discovery programs.

References

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023-07-06). Retrieved from [Link]

-

The Role of Pyridine Derivatives in Pharmaceutical Development. (2025-12-17). Retrieved from [Link]

- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2022). Journal of Molecular Structure, 1262, 133022.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2023). RSC Medicinal Chemistry, 14(10), 1859-1881.

-

Sodium Acetate. (2024). PubChem. Retrieved from [Link]

-

2-(3-methoxypyridin-2-yl)acetic acid hydrochloride. (2024). PubChemLite. Retrieved from [Link]

-

This compound [P51403]. ChemUniverse. Retrieved from [Link]

An In-depth Technical Guide to Sodium 2-(3-methoxypyridin-2-yl)acetate (CAS Number: 1643136-45-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Sodium 2-(3-methoxypyridin-2-yl)acetate, a pyridine derivative of interest in chemical and pharmaceutical research. While public domain information on this specific compound is limited, this document synthesizes available data on its physicochemical properties, proposes a detailed synthetic pathway with experimental protocols based on analogous chemical transformations, and outlines a robust analytical workflow for its characterization and quality control. Furthermore, potential avenues for its application in drug discovery are explored, drawing insights from the known biological activities of related methoxypyridine scaffolds. This guide is intended to serve as a foundational resource for researchers embarking on studies involving this compound, enabling its synthesis, characterization, and exploration of its potential utility.

Introduction and Physicochemical Properties

This compound is a sodium salt of a substituted pyridine acetic acid. The pyridine moiety is a ubiquitous scaffold in medicinal chemistry, known for its ability to engage in a variety of biological interactions. The methoxy and acetate substituents on the pyridine ring are expected to modulate its electronic and steric properties, influencing its reactivity, solubility, and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1643136-45-1 | [1] |

| Molecular Formula | C₈H₈NNaO₃ | [1][2] |

| Molecular Weight | 189.146 g/mol | [2] |

| Appearance | Solid (at room temperature) | [3] |

| Purity | Typically available at ≥97% | [1] |

| Storage | Room temperature | [2] |

| InChI Key | IMHRBBMNLLASKC-UHFFFAOYSA-M | [3] |

Proposed Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The proposed synthesis commences with a commercially available substituted pyridine, which is then elaborated to introduce the acetic acid side chain. A key intermediate is the corresponding ester, which can be hydrolyzed to the desired carboxylic acid.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocols (Proposed)

2.2.1. Synthesis of Ethyl 2-(3-methoxypyridin-2-yl)acetate (Intermediate Ester)

This step can be approached through a cross-coupling reaction, a common method for forming carbon-carbon bonds on a pyridine ring.

-

Rationale: A palladium-catalyzed cross-coupling reaction between a halopyridine and a zinc enolate of an ester is a reliable method for introducing an acetic acid ester moiety.

-

Protocol:

-

To a solution of 2-chloro-3-methoxypyridine (1.0 eq) in an anhydrous solvent such as THF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Separately, prepare the Reformatsky reagent by reacting ethyl bromoacetate (1.2 eq) with activated zinc dust (1.5 eq) in anhydrous THF.

-

Add the freshly prepared Reformatsky reagent to the solution of the halopyridine and catalyst.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure ethyl 2-(3-methoxypyridin-2-yl)acetate.

-

2.2.2. Synthesis of 2-(3-methoxypyridin-2-yl)acetic acid (Parent Acid)

The hydrolysis of the intermediate ester to the carboxylic acid is a standard transformation.

-

Rationale: Saponification using a strong base like sodium hydroxide is an effective method for hydrolyzing esters to their corresponding carboxylic acid salts.[4] Subsequent acidification protonates the carboxylate to yield the free acid.

-

Protocol:

-

Dissolve the ethyl 2-(3-methoxypyridin-2-yl)acetate (1.0 eq) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (1.5 eq) in water to the ester solution.

-

Heat the reaction mixture to reflux and monitor the disappearance of the starting material by TLC.[4]

-

After the hydrolysis is complete, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of approximately 3-4 with dilute hydrochloric acid.

-

Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-(3-methoxypyridin-2-yl)acetic acid.

-

2.2.3. Synthesis of this compound (Final Product)

The final step is the formation of the sodium salt from the parent acid.

-

Rationale: A simple acid-base reaction between the carboxylic acid and a sodium base will yield the desired sodium salt. Using a base with a volatile conjugate acid (like sodium bicarbonate) or a stoichiometric amount of a strong base (like sodium hydroxide) are common methods.

-

Protocol:

-

Dissolve the 2-(3-methoxypyridin-2-yl)acetic acid (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add a stoichiometric amount (1.0 eq) of sodium hydroxide solution or sodium methoxide in methanol.

-

Stir the mixture at room temperature until a clear solution is obtained, indicating the formation of the salt.

-

Remove the solvent under reduced pressure to obtain the crude sodium salt.

-

The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield pure this compound.

-

Analytical and Quality Control Workflow

A robust analytical workflow is crucial for ensuring the identity, purity, and quality of the synthesized compound. The following workflow is proposed based on standard analytical techniques for similar molecules.

Caption: Proposed analytical workflow for quality control of this compound.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR should show characteristic signals for the pyridine ring protons, the methylene protons of the acetate group, and the methoxy group protons. The carbon NMR will confirm the number and types of carbon atoms in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR will identify the characteristic functional groups present, such as the carboxylate C=O stretch and the aromatic C=C and C-N stretching vibrations of the pyridine ring.

Purity Determination

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the gold standard for assessing the purity of non-volatile organic compounds. A gradient elution with a mobile phase of acetonitrile and water (with a suitable modifier like formic acid for MS compatibility) on a C18 column would be a good starting point.

-

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen, providing an independent measure of purity.

Potential Applications and Mechanism of Action: An Outlook

While there is no specific biological data available for this compound in the public domain, the broader class of methoxypyridine derivatives has shown significant promise in drug discovery.

Potential as an Anticancer Agent

Recent research has highlighted the potential of sulfonamide methoxypyridine derivatives as potent PI3K/mTOR dual inhibitors. The PI3K/AKT/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer, promoting cell proliferation, survival, and migration.[5] The methoxypyridine scaffold in these inhibitors plays a crucial role in their binding to the kinase domain. It is plausible that this compound, or derivatives thereof, could be explored as a fragment or building block for the development of novel kinase inhibitors.

Role in Modulating Neurological Pathways

The pyridine ring is a common feature in many centrally acting drugs. While no direct evidence exists for the target compound, its structural similarity to other neuroactive compounds suggests that it could be investigated for its potential to modulate neurological targets.

A Note on "Protein Purification"

A tenuous link to "protein purification" was noted on a commercial supplier's website. However, without further experimental evidence, this association should be treated with caution. It is possible that the compound could be used as a buffer component or a ligand in affinity chromatography, but this remains speculative.

Conclusion

This compound is a chemical entity with potential for further investigation in both synthetic and medicinal chemistry. This guide provides a foundational framework for its synthesis, characterization, and potential applications. The proposed synthetic and analytical protocols are based on established and reliable methodologies, offering a practical starting point for researchers. While its biological activity remains to be elucidated, the known pharmacology of related methoxypyridine compounds suggests that it may be a valuable scaffold for the development of novel therapeutic agents. It is our hope that this technical guide will facilitate and encourage further research into this promising molecule.

References

-

Reddy, M. V. R., et al. (2011). Discovery of a Clinical Stage Multi Kinase Inhibitor Sodium (E)-2-{2-Methoxy-5-[(2′, 4′, 6′-trimethoxystyrylsulfonyl)methyl]phenylamino}acetate (ON 01910.Na): Synthesis, Structure Activity Relationship and Biological Activity. Journal of Medicinal Chemistry, 54(18), 6254–6276. [Link]

-

PubChem. (n.d.). 2-(3-methoxypyridin-2-yl)acetic acid hydrochloride. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). The Hydrolysis of Esters. Retrieved from [Link]

-

Ravindar, L., et al. (2016). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. ACS Combinatorial Science, 18(10), 629–633. [Link]

-

Maslivarskaya, A. S., et al. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1315. [Link]

-

Li, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. International Journal of Molecular Sciences, 24(6), 5488. [Link]

Sources

- 1. This compound [P51403] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 2. labsolu.ca [labsolu.ca]

- 3. Sodium 2-(3-methyl-2-oxopyridin-1(2H)-yl)acetate | Sigma-Aldrich [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-(3-Methoxypyridin-2-yl)acetic Acid Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and scalable synthetic route for the preparation of 2-(3-methoxypyridin-2-yl)acetic acid and its corresponding sodium salt. This compound is a critical building block in the pharmaceutical industry, notably as a key intermediate in the synthesis of proton pump inhibitors (PPIs). This document elucidates the strategic considerations behind the selected synthetic pathway, offers a detailed, step-by-step experimental protocol, and outlines methods for purification and characterization. The causality behind experimental choices is explained to provide field-proven insights for researchers and drug development professionals.

Introduction: Significance and Strategic Considerations

2-(3-Methoxypyridin-2-yl)acetic acid is a substituted pyridylacetic acid derivative. The pyridine moiety is a common scaffold in medicinal chemistry, and its derivatives are known to be valuable intermediates in the synthesis of various biologically active compounds. The title compound, in particular, serves as a crucial precursor for the construction of several active pharmaceutical ingredients (APIs).

The primary challenge in synthesizing this molecule lies in the selective functionalization of the pyridine ring at the 2-position with an acetic acid side chain, while a methoxy group is present at the 3-position. A common and effective strategy involves a multi-step synthesis commencing from a readily available substituted pyridine. The most prevalent and industrially viable approach proceeds through a nitrile intermediate, 2-(3-methoxypyridin-2-yl)acetonitrile, which is subsequently hydrolyzed to the desired carboxylic acid.

Retrosynthetic Analysis and Chosen Synthetic Pathway

A retrosynthetic analysis of the target molecule suggests that the acetic acid side chain can be installed via the hydrolysis of a corresponding nitrile. This nitrile, in turn, can be synthesized by the nucleophilic substitution of a halomethylpyridine with a cyanide salt. The key starting material for this route is 3-methoxy-2-methylpyridine.

The chosen synthetic pathway can be summarized in three main stages:

-

N-Oxidation: Conversion of 3-methoxy-2-methylpyridine to its N-oxide derivative. This step activates the methyl group at the 2-position for subsequent functionalization.

-

Cyanation: Conversion of the N-oxide to 2-(3-methoxypyridin-2-yl)acetonitrile. This is typically achieved through a multi-step process involving chlorination of the methyl group followed by reaction with a cyanide source.

-

Hydrolysis: Conversion of the nitrile to the carboxylic acid.

-

Salt Formation: Reaction of the carboxylic acid with a sodium base to yield the final sodium salt.

This pathway is favored due to the availability of starting materials, relatively high yields, and scalability.

Detailed Synthetic Route and Experimental Protocols

Stage 1: Synthesis of 3-Methoxy-2-methylpyridine 1-oxide

The initial step involves the N-oxidation of 3-methoxy-2-methylpyridine. This is a crucial activation step. The N-oxide group increases the acidity of the protons on the adjacent methyl group, facilitating subsequent reactions.

-

Rationale: Oxidation of the pyridine nitrogen is a common strategy to activate the α-methyl group for further functionalization. Peroxy acids, such as peracetic acid generated in situ from hydrogen peroxide and acetic acid, are effective reagents for this transformation.[1][2] However, milder conditions using a catalyst like phosphotungstic acid with hydrogen peroxide can offer better control and safety.[1][2]

Protocol 1: Synthesis of 3-Methoxy-2-methylpyridine 1-oxide

-

To a solution of 3-methoxy-2-methylpyridine (1.0 equiv.) in a suitable solvent such as acetic acid, add hydrogen peroxide (30% aq. solution, 2.0-3.0 equiv.) dropwise at room temperature.[1]

-

Heat the reaction mixture to 70-80 °C and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acetic acid and peracetic acid by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution.

-

Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-methoxy-2-methylpyridine 1-oxide.

Stage 2: Synthesis of 2-(3-Methoxypyridin-2-yl)acetonitrile

This stage involves the conversion of the activated methyl group into a cyanomethyl group. This is often a two-step process within a single pot: chlorination followed by cyanation.

-

Rationale: The N-oxide can be rearranged to form a hydroxymethylpyridine, which is then converted to a chloromethylpyridine. This halide is a good electrophile for nucleophilic substitution with a cyanide salt. A common method for this transformation is the use of a chlorinating agent like sulfuryl chloride or phosphorus oxychloride. The subsequent reaction with sodium or potassium cyanide introduces the nitrile functionality.

Protocol 2: Synthesis of 2-(3-Methoxypyridin-2-yl)acetonitrile

-

Dissolve 3-methoxy-2-methylpyridine 1-oxide (1.0 equiv.) in a suitable solvent like chloroform.[3]

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a chlorinating agent such as phosphorus oxychloride (1.1-1.5 equiv.) dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for a few hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

Neutralize the mixture with a base (e.g., sodium carbonate) and extract the chlorinated intermediate with an organic solvent.

-

The crude 2-(chloromethyl)-3-methoxypyridine is then reacted with sodium cyanide (1.2-1.5 equiv.) in a suitable solvent system, such as aqueous ethanol or acetone, often with a catalytic amount of sodium iodide to facilitate the reaction.[4]

-

Heat the mixture to reflux and stir for several hours.

-

After the reaction is complete, cool the mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude nitrile by column chromatography or distillation to obtain 2-(3-methoxypyridin-2-yl)acetonitrile.

Stage 3: Synthesis of 2-(3-Methoxypyridin-2-yl)acetic Acid

The hydrolysis of the nitrile to a carboxylic acid is the penultimate step. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions with the pyridine ring.

-

Rationale: Saponification of the nitrile using a strong base like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution is a standard and effective method.[5][6] The reaction proceeds through a carboxamide intermediate.[5]

Protocol 3: Hydrolysis to 2-(3-Methoxypyridin-2-yl)acetic Acid

-

To a solution of 2-(3-methoxypyridin-2-yl)acetonitrile (1.0 equiv.) in ethanol or methanol, add an aqueous solution of sodium hydroxide (2.0-3.0 equiv.).

-

Heat the mixture to reflux and stir for several hours. The reaction can be monitored by observing the evolution of ammonia gas (if a primary amide intermediate is formed) or by TLC.

-

After completion, cool the reaction mixture and remove the alcohol under reduced pressure.

-

Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or toluene) to remove any unreacted starting material or non-acidic impurities.

-

Carefully acidify the aqueous layer with a mineral acid, such as hydrochloric acid, to a pH of approximately 4-5. The carboxylic acid will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-(3-methoxypyridin-2-yl)acetic acid.

Stage 4: Synthesis of 2-(3-Methoxypyridin-2-yl)acetic Acid Sodium Salt

The final step is the formation of the sodium salt. This is a straightforward acid-base reaction.

-

Rationale: The carboxylic acid is deprotonated by a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium bicarbonate, in a suitable solvent. The choice of base and solvent can influence the physical properties of the resulting salt.

Protocol 4: Formation of the Sodium Salt

-

Suspend 2-(3-methoxypyridin-2-yl)acetic acid (1.0 equiv.) in a suitable solvent, such as ethanol or isopropanol.

-

Add a solution of sodium hydroxide (1.0 equiv.) in water or ethanol dropwise with stirring.

-

Stir the mixture at room temperature for a period to ensure complete salt formation.

-

The sodium salt may precipitate directly from the solution or can be obtained by removing the solvent under reduced pressure.

-

The resulting solid is collected, washed with a small amount of cold solvent, and dried under vacuum.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for 2-(3-methoxypyridin-2-yl)acetic acid sodium salt.

Characterization Data

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.

| Compound | Technique | Expected Data |

| 2-(3-Methoxypyridin-2-yl)acetic Acid | ¹H NMR | Signals corresponding to pyridyl protons, methoxy protons, and methylene protons. |

| ¹³C NMR | Resonances for all unique carbon atoms, including the carboxylic acid carbon. | |

| Mass Spec | Molecular ion peak corresponding to the calculated mass. | |

| IR | Characteristic absorption bands for O-H (broad) and C=O of the carboxylic acid. | |

| Sodium Salt | Elemental Analysis | Confirms the presence of sodium and the correct elemental composition. |

| HPLC | A single major peak indicating high purity. |

Safety and Handling

-

Hydrogen Peroxide and Peracetic Acid: Strong oxidizers. Handle with care and avoid contact with combustible materials.

-

Phosphorus Oxychloride: Corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Sodium Cyanide: Highly toxic. Avoid inhalation of dust and contact with skin. Acidification of cyanide solutions will release highly toxic hydrogen cyanide gas. All cyanide waste must be quenched with bleach before disposal.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform all reactions in a well-ventilated fume hood.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the production of 2-(3-methoxypyridin-2-yl)acetic acid sodium salt. By understanding the rationale behind each synthetic step, from the activation of the starting material to the final salt formation, researchers can effectively troubleshoot and optimize the process for their specific needs in a drug discovery and development setting. Careful adherence to the experimental protocols and safety precautions is essential for the successful and safe synthesis of this important pharmaceutical intermediate.

References

- Disha Pharmaceutical Group Co Ltd. (2014). Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. Google Patents.

- (2012). Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Google Patents.

-

MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI. Retrieved from [Link]

- (2002). Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.

- (2016). Method for preparing syn-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt at high selectivity. Google Patents.

-

Patsnap. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Eureka. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxy-2-methylpyridine. PubChem. Retrieved from [Link]

-

PubMed. (n.d.). Hydrolysis derivatives of (pyridyl-2)acetonitrile. PubMed. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-methoxy-2-methylpyridine. PrepChem.com. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2016). Microwave-assisted synthesis of α-aryl malonates: Key intermediates for the preparation of azaheterocycles. ScienceDirect. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetics and Mechanism of Alkaline Hydrolysis of [(Methoxy)(p-substituted styryl)-carbene] Pentacarbonyl Chromium(0) Complexes in Aqueous Acetonitrile. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. ResearchGate. Retrieved from [Link]

- (2023). WO2023205164A1. Google Patents.

-

Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Organic Syntheses. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist. ResearchGate. Retrieved from [Link]

-

Oreate AI Blog. (2024). Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. Oreate AI Blog. Retrieved from [Link]

-

Garg Lab - UCLA. (n.d.). Patents & Products. Garg Lab - UCLA. Retrieved from [Link]

-

(2015). Simple and effective method for two-step synthesis of 2-(1,3-dithian-2-ylidene)-acetonitrile. Scielo. Retrieved from [Link]

-

JournalAgent. (n.d.). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. JournalAgent. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method for 4-methoxy-2-methyl benzyl cyanide. Eureka. Retrieved from [Link]

Sources

- 1. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]

- 2. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 3. prepchem.com [prepchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Sodium 2-(3-methoxypyridin-2-yl)acetate

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of Sodium 2-(3-methoxypyridin-2-yl)acetate, an active pharmaceutical ingredient (API). Directed at researchers, scientists, and drug development professionals, this document outlines the fundamental principles and detailed experimental protocols necessary to generate a robust physicochemical profile of the compound. By integrating established regulatory guidelines with scientific rationale, this guide serves as a practical roadmap for assessing critical properties that influence an API's bioavailability, formulation, and shelf-life.

Introduction: The Critical Role of Physicochemical Characterization

The journey of a novel chemical entity from discovery to a viable drug product is contingent upon a thorough understanding of its intrinsic properties. Among the most critical of these are solubility and stability.[1] These parameters are not merely data points but are foundational to predicting a drug's in vivo behavior, guiding formulation development, and ensuring its safety and efficacy over time.[1][]

This compound is a sodium salt of a carboxylic acid derivative of methoxypyridine. This structure suggests a degree of aqueous solubility due to the presence of the sodium carboxylate, a salt form of the parent acid.[3][4] The pyridine ring, a basic heterocycle, and the methoxy group introduce functionalities that may influence the compound's stability and susceptibility to degradation.[5][6][7] This guide will provide the necessary theoretical background and practical methodologies to rigorously evaluate these properties.

Solubility Profiling: Beyond a Single Number

Solubility dictates the rate and extent to which an API can dissolve in a solvent, a prerequisite for absorption in the body.[1] A comprehensive solubility profile in various media is therefore essential.

Theoretical Considerations

As the sodium salt of a weak acid, the solubility of this compound is expected to be pH-dependent. In acidic environments, the carboxylate may be protonated to the less soluble free acid form. Therefore, determining the pH-solubility profile is crucial. The World Health Organization (WHO) recommends determining the pH–solubility profile over a pH range of 1.2–6.8.[8]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining equilibrium solubility.[1][8]

Objective: To determine the saturation solubility of this compound in various aqueous buffers.

Materials:

-

This compound

-

Phosphate buffer (pH 6.8)

-

Acetate buffer (pH 4.5)

-

0.1 N HCl (pH 1.2)

-

Orbital shaker

-

Centrifuge

-

Validated HPLC method for quantification

Procedure:

-

Add an excess amount of this compound to vials containing the different buffers.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After agitation, allow the samples to stand to let undissolved solids settle.

-

Centrifuge the samples to separate the solid phase from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with the mobile phase of the HPLC method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

Data Presentation

| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) |

| 0.1 N HCl | 1.2 | 25 | Experimental Data |

| Acetate Buffer | 4.5 | 25 | Experimental Data |

| Phosphate Buffer | 6.8 | 25 | Experimental Data |

| Purified Water | ~7.0 | 25 | Experimental Data |

| Ethanol | N/A | 25 | Experimental Data |

| Propylene Glycol | N/A | 25 | Experimental Data |

Stability Assessment: Ensuring Integrity and Safety

Stability testing evaluates the propensity of an API to degrade under various environmental conditions, which can impact its potency and generate potentially harmful impurities.[] Forced degradation, or stress testing, is a critical component of this assessment, designed to identify likely degradation products and establish the stability-indicating nature of analytical methods.[9][10]

Causality Behind Experimental Choices in Forced Degradation

The choice of stress conditions is not arbitrary; it is designed to mimic the potential environmental challenges the API may encounter during its lifecycle and to probe its inherent chemical liabilities.[11] For this compound, the methoxy and pyridine functionalities suggest potential susceptibility to oxidation and photolytic degradation. The ester-like linkage in the parent acid could be prone to hydrolysis.

Experimental Protocols for Forced Degradation Studies

The goal is to achieve 5-20% degradation of the API.[9][11]

3.2.1 Hydrolytic Stability

-

Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C.

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60°C.

-

Neutral Hydrolysis: Dissolve the compound in purified water and heat at 60°C.

3.2.2 Oxidative Stability

-

Dissolve the compound in a solution of 3% hydrogen peroxide and keep it at room temperature.

3.2.3 Photostability

-

Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[9]

3.2.4 Thermal Stability

-

Expose a solid sample of the compound to dry heat (e.g., 80°C).

For each condition, samples should be taken at various time points and analyzed by a stability-indicating HPLC method.

The Role of a Stability-Indicating Method

A crucial aspect of stability testing is the use of a validated stability-indicating analytical method, typically a reverse-phase HPLC method.[11] This method must be able to separate the intact API from any degradation products, ensuring that the quantification of the API is not interfered with by its degradants.

Visualization of the Stability Study Workflow

Caption: Workflow for forced degradation studies.

Analytical Methodologies

The reliability of solubility and stability data is contingent on the quality of the analytical methods used for quantification.

HPLC Method Development

A reverse-phase HPLC method with UV detection is the standard for analyzing pyridine-containing compounds.[12][13]

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate or acetate buffer)

-

Detection: UV detection at a wavelength of maximum absorbance for this compound.

Method Validation

The chosen analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.

Conclusion

The systematic evaluation of the solubility and stability of this compound is a non-negotiable step in its development as a potential therapeutic agent. This guide has provided a comprehensive, scientifically grounded framework for conducting these critical studies. By adhering to these principles and methodologies, researchers can generate the high-quality data necessary to make informed decisions throughout the drug development process, ultimately ensuring the delivery of a safe and effective medication.

References

-

PubChem. (n.d.). Compound Summary for CID 177800271. National Center for Biotechnology Information. Retrieved from [Link]

-

Ma, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 3-Methoxypyridine (FDB004414). Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

-

World Health Organization. (2009). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. In: WHO Expert Committee on Specifications for Pharmaceutical Preparations: forty-third report. Geneva: World Health Organization; Annex 2 (WHO Technical Report Series, No. 953). Retrieved from [Link]

-

Pharmaceutical Technology. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved from [Link]

-

Singh, R., et al. (2015). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. RSC Advances. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. In: Toxicological Profile for Pyridine. Atlanta (GA): U.S. Department of Health & Human Services. Retrieved from [Link]

-

American Chemical Society. (2021). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. Retrieved from [Link]

-

ResearchGate. (2000). An Extractive Spectrophotometric Method for the Determination of Pyridine in Air and Environmental Samples. Analytical Sciences. Retrieved from [Link]

-

ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]

-

Reynolds, D. W., et al. (2002). Available Guidance and Best Practices for Conducting Forced Degradation Studies. Pharmaceutical Technology. Retrieved from [Link]

-

World Health Organization. (2015). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Annex 4. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium acetate. Retrieved from [Link]

-

ResearchGate. (2016). Calculated pKa (THF) values for 3-, 4- and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Retrieved from [Link]

-

MDPI. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry. Retrieved from [Link]

-

American Journal of Chemistry. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Sodium Acetate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 3. Sodium acetate - Wikipedia [en.wikipedia.org]

- 4. Sodium Acetate | CH3COONa | CID 517045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound 3-Methoxypyridine (FDB004414) - FooDB [foodb.ca]

- 6. 3-Methoxypyridine | C6H7NO | CID 23719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. who.int [who.int]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmtech.com [pharmtech.com]

- 12. helixchrom.com [helixchrom.com]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

An In-Depth Technical Guide to the Purity and Quality Specifications of Commercial Sodium 2-(3-methoxypyridin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-(3-methoxypyridin-2-yl)acetate is a substituted pyridine derivative of increasing interest within pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity and adhering to stringent quality specifications is paramount for the safety, efficacy, and reproducibility of downstream applications and, ultimately, the final drug product. This guide provides a comprehensive overview of the critical aspects of quality control for commercially available this compound, including its potential synthetic routes, likely impurity profiles, and the analytical methodologies required for its comprehensive characterization. This document is intended to serve as a valuable resource for scientists in process development, quality control, and regulatory affairs.

Synthesis and Potential Impurity Profile

A definitive, publicly available synthesis route for this compound is not extensively documented in the literature. However, based on established pyridine chemistry, a plausible and common synthetic pathway would involve the hydrolysis of a corresponding ester, such as methyl or ethyl 2-(3-methoxypyridin-2-yl)acetate. This ester could be synthesized through various methods, including the oxidation of 2-methyl-3-methoxypyridine followed by esterification, or through coupling reactions involving a suitable pyridine precursor. The final step would be the saponification of the ester and subsequent formation of the sodium salt.

Given this likely synthetic pathway, a profile of potential impurities can be anticipated. The presence of impurities in a drug substance can have a significant impact on its quality and safety.[1] It is crucial to identify and control these impurities to ensure the final product is safe and effective.

1. Process-Related Impurities:

-

Starting Materials: Unreacted precursors from the synthesis of the pyridine ring or the introduction of the methoxy and acetate groups may be present. For instance, if the synthesis starts from a chloropyridine derivative, residual chlorinated pyridines could be a concern.

-

Intermediates: The most probable intermediate impurity is the unhydrolyzed ester, Methyl or Ethyl 2-(3-methoxypyridin-2-yl)acetate . Its presence would indicate an incomplete hydrolysis step.

-

By-products: Side reactions can lead to the formation of various by-products. For example, if the synthesis involves the oxidation of a methyl group on the pyridine ring, over-oxidation could lead to the formation of pyridine-2-carboxylic acid derivatives, or decarboxylation could result in the formation of 3-methoxypyridine. Positional isomers of the methoxy group are also a possibility if the starting materials are not isomerically pure.

2. Degradation Impurities:

-

Hydrolysis: Although the sodium salt is generally stable, the parent acid, 2-(3-methoxypyridin-2-yl)acetic acid, could potentially be present, especially if the material is exposed to acidic conditions.

-

Oxidation: The pyridine ring can be susceptible to oxidation, leading to the formation of N-oxides.

-

Decarboxylation: Under thermal stress or certain pH conditions, the acetic acid moiety could be lost, resulting in the formation of 2-methyl-3-methoxypyridine.

3. Residual Solvents:

Organic volatile chemicals used during the manufacturing process are common impurities. The specific solvents will depend on the exact synthetic and purification steps but may include alcohols (methanol, ethanol), esters (ethyl acetate), or other common organic solvents.

Quality Specifications

In the absence of a specific pharmacopeial monograph for this compound, a comprehensive set of quality specifications should be established based on general principles of pharmaceutical quality control. These specifications ensure the identity, strength, purity, and quality of the material. The following table outlines a typical set of specifications.

| Test | Specification | Analytical Method |

| Appearance | White to off-white solid | Visual Inspection |

| Identification | ||

| A: Infrared Spectroscopy | Conforms to the reference spectrum | FTIR |

| B: ¹H NMR Spectroscopy | Conforms to the structure | NMR |

| C: Sodium Test | Passes test for sodium | Wet Chemistry/ICP-MS |

| Assay | 98.0% to 102.0% (on anhydrous basis) | HPLC-UV |

| Purity | ||

| Individual Impurity | ≤ 0.10% | HPLC-UV |

| Total Impurities | ≤ 1.0% | HPLC-UV |

| Water Content | ≤ 1.0% | Karl Fischer Titration |

| Residual Solvents | Meets ICH Q3C limits | Headspace GC-MS |

| Heavy Metals | ≤ 20 ppm | ICP-MS |

| Sulphated Ash | ≤ 0.1% | Gravimetry |

Analytical Procedures

A robust analytical program is essential to ensure that each batch of this compound meets the established quality standards. This involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

A stability-indicating HPLC method is the cornerstone of quality control for this compound, allowing for the simultaneous determination of the assay and the quantification of process-related and degradation impurities. A reverse-phase method is generally suitable for this type of polar, ionizable compound.

Experimental Protocol: HPLC-UV

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient elution is often necessary to separate the main component from its potential impurities.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic impurities.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Based on the UV spectrum of 2-(3-methoxypyridin-2-yl)acetic acid. A wavelength around 270 nm is likely to provide good sensitivity.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

Causality Behind Experimental Choices:

-

The use of a C18 column provides good retention for the moderately polar analyte.

-

A gradient elution is chosen to ensure the separation of early-eluting polar impurities and later-eluting non-polar impurities from the main peak.

-

Formic acid is used as a mobile phase modifier to improve peak shape and is compatible with mass spectrometry if LC-MS is used for impurity identification.

Workflow for HPLC Analysis

Caption: Workflow for HPLC assay and impurity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identification and Structural Elucidation

NMR spectroscopy is a powerful tool for the unambiguous identification of this compound and for the structural elucidation of unknown impurities. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: ¹H and ¹³C NMR

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A suitable deuterated solvent in which the sample is soluble, such as Deuterium Oxide (D₂O) or DMSO-d₆.

-

Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.

-

Acquisition: Acquire standard ¹H and ¹³C NMR spectra. For impurity identification, 2D NMR techniques such as COSY and HSQC may be necessary.

Expected ¹H NMR Signals (in D₂O):

-

A singlet for the methoxy (–OCH₃) protons.

-

A singlet for the methylene (–CH₂–) protons.

-

Three aromatic protons on the pyridine ring, exhibiting characteristic coupling patterns.

Trustworthiness of the Protocol: The combination of ¹H and ¹³C NMR provides a detailed fingerprint of the molecule, confirming the connectivity of all atoms. Any significant deviation from the expected spectrum would indicate the presence of impurities or a different structure altogether.

Mass Spectrometry (MS) for Impurity Identification

Coupling HPLC with a mass spectrometer (LC-MS) is highly effective for identifying unknown impurities. The mass-to-charge ratio (m/z) of an impurity peak can provide its molecular weight, which is a critical piece of information for its identification.

Experimental Protocol: LC-MS

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

-

Chromatographic Conditions: Use the same HPLC method as described for purity analysis, ensuring the mobile phase is MS-compatible (e.g., using formic acid instead of non-volatile buffers).

-

MS Parameters:

-

Ionization Mode: ESI positive and negative modes should be evaluated to determine the optimal ionization for the parent compound and its impurities.

-

Mass Range: Scan a wide mass range to detect potential impurities with lower or higher molecular weights than the API.

-

Fragmentation (MS/MS): For structural elucidation, perform fragmentation of the impurity ions to obtain characteristic fragment patterns.

-

Logical Relationship for Impurity Identification

Caption: Workflow for the identification of unknown impurities.

Conclusion

The quality of this compound is critical for its intended use in research and drug development. A thorough understanding of its potential synthetic pathways and the associated impurity profile is essential for establishing meaningful quality specifications. The implementation of a robust analytical testing program, centered around a stability-indicating HPLC method and supported by spectroscopic techniques like NMR and MS, is necessary to ensure the identity, purity, and overall quality of each batch. This guide provides a framework for the quality control of this important pharmaceutical building block, promoting scientific integrity and contributing to the development of safe and effective medicines.

References

-

MDPI. Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. [Link]

-

ResearchGate. Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•). [Link]

-

National Toxicology Program. 2-Chloropyridine. [Link]

-

ResearchGate. Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API. [Link]

-

ResearchGate. Studies on the conditions of synthesis of picolinic acid by heterogeneous catalytic oxidation of 2-picoline. [Link]

- Google Patents. Oxidation of alkyl pyridines and alkyl quinolines.

-

RSC Publishing. Acetate intercalated Mg–Al layered double hydroxides (LDHs) through modified amide hydrolysis: a new route to synthesize novel mixed metal oxides (MMOs) for CO2 capture. [Link]

- Google Patents.

- Google Patents.

-

National Center for Biotechnology Information. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. [Link]

-

PubMed. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. [Link]

-

National Center for Biotechnology Information. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. [Link]

-

MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. [Link]

-

Wikipedia. 2-Chloropyridine. [Link]

-

MDPI. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. [Link]

-

Pharmaffiliates. (3-Methoxy-pyridin-2-yl)-acetic acid. [Link]

-

ResearchGate. Synthesis of (Pyrido[3ʹ,2ʹ:4,5]thieno[3,2-d]pyrimidin-2-ylthio)acetic Acids Esters by the Reaction of N-(Thieno[2,3-b]pyridin-3-yl)-α-chloroacetamides with Potassium Thiocyanate. [Link]

-

National Research Council Canada. The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate?. [Link]

-

National Center for Biotechnology Information. Recent trends in the impurity profile of pharmaceuticals. [Link]

Sources

The Rising Therapeutic Potential of Methoxypyridine Acetic Acid Derivatives: A Technical Guide for Drug Discovery

Introduction: A Scaffold of Growing Significance

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone, a privileged scaffold found in a multitude of approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for the design of novel therapeutic agents.[1] When functionalized with a methoxy group and an acetic acid moiety, the resulting methoxypyridine acetic acid derivatives emerge as a class of compounds with a remarkable spectrum of potential biological activities. This technical guide provides an in-depth exploration of these derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into their synthesis, diverse biological activities, mechanisms of action, and the critical structure-activity relationships that govern their therapeutic potential.

Synthetic Strategies: Building the Core Scaffold

The synthesis of methoxypyridine acetic acid derivatives can be approached through various routes, often involving multi-step sequences. A common strategy involves the construction of the core methoxypyridine ring followed by the introduction of the acetic acid side chain.

Core Ring Synthesis

The formation of the methoxypyridine core can be achieved through several methods, including:

-

Nucleophilic Aromatic Substitution: This approach often starts with a di-substituted pyridine, such as a di-halopyridine, where one of the halogens is selectively replaced by a methoxy group using sodium methoxide.[2]

-

Cyclization Reactions: Chalcone derivatives can be reacted with malononitrile in the presence of a base like sodium methoxide to yield 2-methoxypyridine-3-carbonitriles.[3] This method allows for the introduction of various substituents on the pyridine ring.

Introduction of the Acetic Acid Moiety

Once the methoxypyridine core is established, the acetic acid group can be introduced through several established chemical transformations:

-

Hydrolysis of a Nitrile: If the synthesis yields a cyanopyridine derivative, the nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[4]

-

Oxidation of an Alcohol: A hydroxymethyl group on the pyridine ring can be oxidized to a carboxylic acid using appropriate oxidizing agents.

-

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce an acetic acid ester group, which is subsequently hydrolyzed.

A generalized synthetic workflow is depicted below:

Caption: A generalized workflow for the synthesis of methoxypyridine acetic acid derivatives.

A Spectrum of Biological Activities: From Cancer to Inflammation

Methoxypyridine acetic acid derivatives have demonstrated a wide array of promising biological activities, positioning them as a versatile scaffold for drug development.

Anticancer Activity

A significant body of research has focused on the anticancer potential of pyridine derivatives, including those with methoxy substitutions.[1] The presence of the methoxy group can enhance the antiproliferative activity of these compounds.[5]

Mechanism of Action: The anticancer effects of these derivatives are often attributed to their ability to interfere with key cellular processes essential for cancer cell growth and survival. One of the prominent mechanisms is the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[2] By inhibiting key kinases within this pathway, these compounds can lead to a decrease in cell proliferation and survival.[2]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by methoxypyridine acetic acid derivatives.

Quantitative Data: The cytotoxic activity of 2-methoxypyridine analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.[3]

| Compound Analogs (Substituent on 4-aryl ring) | HCT-116 (IC50 in µM)[3] | MCF-7 (IC50 in µM)[3] | A-549 (IC50 in µM)[3] |

| 4-Fluoro | 1.2 ± 0.1 | 2.5 ± 0.2 | 3.1 ± 0.3 |

| 4-Chloro | 1.5 ± 0.2 | 2.8 ± 0.3 | 3.5 ± 0.4 |

| 4-Bromo | 1.8 ± 0.2 | 3.1 ± 0.3 | 3.9 ± 0.4 |

| 4-Methoxy | 2.1 ± 0.3 | 3.5 ± 0.4 | 4.2 ± 0.5 |

| 2,4-Dichloro | 2.5 ± 0.3 | 4.0 ± 0.5 | 4.8 ± 0.6 |

Antimicrobial Activity

Pyridine derivatives have long been investigated for their antimicrobial properties. The incorporation of a methoxy group and an acetic acid moiety can modulate this activity. The mechanism of antimicrobial action for pyridine derivatives can be multifaceted. Some derivatives have been shown to inhibit essential bacterial enzymes, such as FtsZ, which is crucial for bacterial cell division.[6][7] Inhibition of FtsZ polymerization and GTPase activity leads to a bactericidal effect.[6][7]

Anti-inflammatory and Analgesic Activity

Derivatives of pyridine-4-one have been reported to possess anti-inflammatory and analgesic activities, which are thought to be linked to their iron-chelating properties.[8] The acetic acid-induced writhing test is a common in vivo model to evaluate peripheral analgesic activity.[8][9] This model is sensitive to non-steroidal anti-inflammatory drugs (NSAIDs) and other peripherally acting analgesics.[8] The analgesic effect in this model is often mediated through the inhibition of cyclooxygenase (COX) and/or lipooxygenase enzymes, leading to a reduction in prostaglandin synthesis.[8]

Experimental Protocol: Acetic Acid-Induced Writhing Test

-

Animal Model: Male Swiss albino mice are typically used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

-

Grouping and Administration: Mice are randomly divided into control and treatment groups. The test compounds (methoxypyridine acetic acid derivatives) are administered intraperitoneally or orally at various doses. A standard NSAID (e.g., indomethacin) is used as a positive control, and the vehicle (e.g., saline) is used as a negative control.

-

Induction of Writhing: After a specific pre-treatment time (e.g., 30 minutes), a solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally to induce abdominal constrictions (writhing).

-

Observation: The number of writhes for each mouse is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

-

Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.

Antiviral Activity

Pyridine-containing heterocycles have also been explored for their antiviral potential against a range of viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV).[10][11][12] The mechanism of antiviral action can vary depending on the specific derivative and the virus. Some pyridine derivatives have been shown to inhibit viral replication by targeting viral enzymes or interfering with the viral life cycle.[11]

Structure-Activity Relationship (SAR): Fine-Tuning for Potency

The biological activity of methoxypyridine acetic acid derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

-

Position of the Methoxy Group: The position of the methoxy group on the pyridine ring can significantly influence the compound's electronic properties and its ability to interact with biological targets.

-

Substituents on the Pyridine Ring: The presence of other substituents on the pyridine ring can modulate the compound's lipophilicity, steric hindrance, and electronic nature, thereby affecting its biological activity. For instance, in a series of 2-methoxypyridine analogs, halogen substitutions on a 4-aryl ring were found to be key in enhancing cytotoxic activity.[3]

-

The Acetic Acid Moiety: The carboxylic acid group is often crucial for activity, as it can act as a hydrogen bond donor or acceptor and can be ionized at physiological pH, which can be important for binding to target proteins.

Conclusion and Future Directions

Methoxypyridine acetic acid derivatives represent a promising and versatile scaffold in the field of drug discovery. Their demonstrated potential across a range of therapeutic areas, including oncology, infectious diseases, and inflammation, underscores their significance. The synthetic accessibility of this scaffold allows for extensive structural modifications, providing a rich platform for the optimization of biological activity through a detailed understanding of structure-activity relationships.

Future research in this area should focus on several key aspects:

-

Elucidation of Detailed Mechanisms of Action: While some mechanisms have been proposed, a deeper understanding of the specific molecular targets and signaling pathways modulated by these derivatives is essential for their rational development.

-

Systematic SAR Studies: Comprehensive studies involving systematic modifications of the methoxypyridine acetic acid scaffold are needed to build robust SAR models that can guide the design of next-generation compounds with improved potency and selectivity.

-

In Vivo Efficacy and Safety Profiling: Promising candidates identified through in vitro screening must be subjected to rigorous in vivo studies to evaluate their efficacy, pharmacokinetic properties, and safety profiles.

By continuing to explore the chemical space and biological potential of methoxypyridine acetic acid derivatives, the scientific community is well-positioned to unlock new therapeutic opportunities for a variety of challenging diseases.

References

- Zare, A., et al. A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one. Research in Pharmaceutical Sciences. 2013; 8(4): 247–252.

- Aguilar-Méndez, M. A., et al. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. 2023; 24(14): 11623.

- Hassan, A. S., et al. Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. 2022; 27(19): 6634.

-

ResearchGate. Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX. Available from: [Link]

- Kumar, A., et al. a quantitative structure-activity relationship study of antimicrobial activity of 1-aryl. Rasayan Journal of Chemistry. 2015; 8(2): 166-174.

- Dannhardt, G., & Laufer, S. Synthesis and antiinflammatory activity of 2H-tetrazol-2-acetic acids, esters and amides. European Journal of Medicinal Chemistry. 1989; 24(5): 465-470.

- Aguilar-Méndez, M. A., et al. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. 2023; 24(14): 11623.

- El-Sayed, N. N. E., et al. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules. 2023; 28(13): 5092.

- Gauri, K. K., et al. Pharmacological Studies on 5-methoxymethyl-2'-deoxyuridine: A New Antiviral Agent. Chemotherapy. 1979; 25(1): 1-10.

- Shipman, C., et al. Antiviral Activity of 2-Acetylpyridine Thiosemicarbazones Against Herpes Simplex Virus. Antimicrobial Agents and Chemotherapy. 1976; 9(1): 120-127.

- Abd-El-Badih, A. H., et al. Synthesis, in vitro Antibacterial and in vivo Anti-Inflammatory Activity of Some New Pyridines.

- Fassihi, A., et al. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Mini-Reviews in Medicinal Chemistry. 2021; 21(16): 2235-2261.

- Kopylchuk, T. P., et al. Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines.

- Kumar, A., et al. Synthesis of novel triazole functionalized pyridine derivatives as potential antimicrobial and anti-biofilm agents.

-

ResearchGate. Analgesic activity by acetic acid induced writhing in mice. Available from: [Link]

- Asirvatham, S., & Thakur, J. Quantitative Structure Activity Relationship Studies of Antimicrobial Compounds: A Review. Anti-Infective Agents. 2020; 18(3): 208-221.

- El-Naggar, M., et al. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules. 2023; 28(17): 6428.

- Walczak, M. A. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. International Journal of Molecular Sciences. 2023; 24(11): 9314.

-

ResearchGate. anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. Available from: [Link]

- Gobouri, A. A., et al.

-

ResearchGate. IC50 of the most active compounds. To calculate half maximal inhibitory... Available from: [Link]

- Haney, E. F., et al. Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. Frontiers in Chemistry. 2019; 7: 1-15.

-

ResearchGate. Analgesic activity of synthesized compounds using acetic acid writhing method. … Available from: [Link]

- Nardi, D., et al. Research on heterocyclic compounds. XXXIII--Synthesis and analgesic activity of imidazo[1,2-b]pyridazine-2-acetic acid derivatives. Il Farmaco; edizione scientifica. 1981; 36(5): 371-382.

- Omoregie, E. S., et al. Anti-nociceptive, anti-inflammatory and possible mechanism of anti-nociceptive action of methanol leaf extract of Nymphaea lotus Linn (Nymphaeceae). Tropical Journal of Natural Product Research. 2019; 3(12): 411-417.

- Lin, T.-Y., et al. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances. 2019; 9(18): 10228-10235.

- Lin, T.-Y., et al. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances. 2019; 9(18): 10228-10235.

- Saha, S., et al. Analgesic and Anti-Inflammatory Activities of Quercetin-3-methoxy-4′-glucosyl-7-glucoside Isolated from Indian Medicinal Plant Melothria heterophylla. Biomolecules. 2019; 9(6): 206.

- Setiawan, D., et al. Quantitative structure–activity relationship study to predict the antibacterial activity of gemini quaternary ammonium surfact. Journal of Applied Pharmaceutical Science. 2022; 12(07): 165-173.

- Wang, J., et al. Hybrid 2D/3D-quantitative structure–activity relationship studies on the bioactivities and molecular mechanism of antibacterial peptides. Amino Acids. 2024; 56(1): 1-13.

- Ou, J., et al. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications. International Journal of Molecular Sciences. 2024; 25(9): 4786.

- Gopalan, V., et al. The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action. Antioxidants. 2023; 12(2): 442.

- Yimer, T., et al. Evaluation of Analgesic and Anti-Inflammatory Activities of 80% Methan.

- Khan, A., et al. Evaluation of the anti-inflammatory, antinociceptive, and antipyretic potential of ethanolic extract of Aristida depressa Retz through in vitro, in vivo, and in silico models. Frontiers in Pharmacology. 2023; 14: 1-17.

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]